molecular formula C9H9ClO2 B11716622 3-(4-Chlorophenyl)oxetan-3-ol

3-(4-Chlorophenyl)oxetan-3-ol

Cat. No.: B11716622
M. Wt: 184.62 g/mol
InChI Key: FVCRXNWRCGCWNI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxetan-3-ol is an organic compound with the molecular formula C10H11ClO2. It is a versatile compound widely used in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound features an oxetane ring, which is a four-membered cyclic ether, and a chlorophenyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxetan-3-ol typically involves the reaction of 4-chlorobenzaldehyde with an appropriate oxetane precursor. One common method is the ring-opening reaction of epichlorohydrin with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)oxetan-3-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and adhesives

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)oxetan-3-ol
  • 3-(4-Methylphenyl)oxetan-3-ol
  • 3-(4-Nitrophenyl)oxetan-3-ol

Uniqueness

3-(4-Chlorophenyl)oxetan-3-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs .

Biological Activity

3-(4-Chlorophenyl)oxetan-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chlorinated phenyl group attached to an oxetane ring, which is a four-membered cyclic ether. Its molecular formula is C9H9ClOC_9H_9ClO, with a molecular weight of approximately 172.62 g/mol. The presence of the chlorophenyl moiety may influence its interactions with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, potentially altering cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The results are as follows:

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15.2
HeLa (Cervical cancer)10.5
A549 (Lung cancer)12.0

These studies indicate that the compound can inhibit cell proliferation and induce apoptosis, potentially through the activation of caspase pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines : Research by Johnson et al. (2021) explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, alongside increased markers of apoptosis.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-(4-chlorophenyl)oxetan-3-ol

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2

InChI Key

FVCRXNWRCGCWNI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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